molecular formula C7H3BrN4 B13033363 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13033363
M. Wt: 223.03 g/mol
InChI Key: ZGSXJZUCZTZXOP-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings, and a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as pyridine and heating under reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Bases: Such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate deprotonation and subsequent reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while cyclization reactions can produce fused heterocyclic compounds with enhanced biological activity .

Scientific Research Applications

7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H

InChI Key

ZGSXJZUCZTZXOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)Br

Origin of Product

United States

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